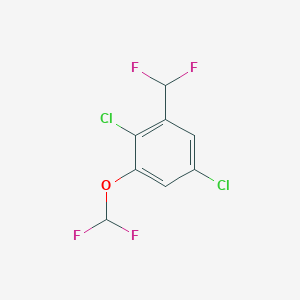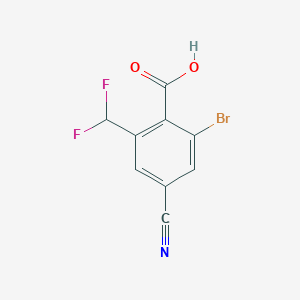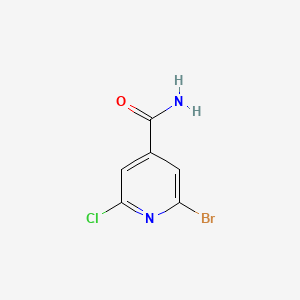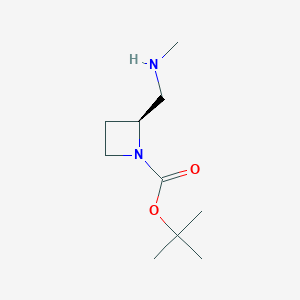
tert-ブチル(2S)-2-(メチルアミノメチル)アゼチジン-1-カルボン酸エステル
説明
Tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
化学変換
この化合物のtert-ブチル基は、その特徴的な用途によって示されるユニークな反応性パターンを持っています . その込み合った構造のために、さまざまな化学変換に使用されます .
生合成経路
tert-ブチル基は生合成経路において重要な役割を果たします . そのユニークな構造と反応性パターンは、自然界において関連しており、これらの経路への関与は注目に値します .
生分解経路
生合成経路に加えて、tert-ブチル基は生分解経路にも関与しています . そのユニークな反応性パターンはこれらのプロセスで使用されます .
生触媒プロセス
tert-ブチル基のユニークな反応性パターンとその生合成および生分解経路への関与は、生触媒プロセスにおけるその可能性のある応用への道を開きます .
有機発光ダイオード(OLED)
この化合物は、溶液プロセス有機発光ダイオード(OLED)の開発に使用されてきました . 分子に2つのtert-ブチル基を組み込むことで、分子の溶解度を効果的に高め、純粋なフィルムにおける励起子の凝集誘起自己消光を抑制できます .
熱活性化遅延蛍光(TADF)発光体
この化合物は、溶液プロセス可能な非ドープ熱活性化遅延蛍光(TADF)発光体の実現に使用されます . これらの発光体は非常に効率が高く、湿式法との優れた適合性を備えています .
青色TADF発光体
この化合物は、青色TADF発光体の作成に使用されます . これらの発光体は、溶液プロセス可能な非ドープOLEDで使用されており、25.8%という記録的な外部量子効率(EQE)を示しています .
全TADF白色OLED
青色TADF発光体(この化合物を用いる)をオレンジレッドTADFドーパントのホストとする単一発光層を採用することにより、27.3%のEQEを持つ全TADF白色OLEDが実現しました .
生化学分析
Biochemical Properties
tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The tert-butyl group in the compound can influence its reactivity and interaction with biological molecules . It has been observed to interact with enzymes involved in metabolic pathways, potentially affecting their activity and function . The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites .
Cellular Effects
tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular proteins and enzymes can lead to changes in metabolic flux and the regulation of gene expression . These effects can vary depending on the cell type and the concentration of the compound used in experiments .
Molecular Mechanism
The molecular mechanism of action of tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The tert-butyl group can enhance the compound’s binding affinity to specific protein sites, leading to modulation of enzyme activity . Additionally, the azetidine ring structure can contribute to the compound’s stability and reactivity in biochemical environments .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate can change over time. The compound’s stability and degradation are important factors to consider in long-term experiments . Studies have shown that the compound can maintain its activity for extended periods, but its effects on cellular function may vary depending on the duration of exposure . Long-term effects observed in in vitro or in vivo studies include changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and enzyme activity . At higher doses, toxic or adverse effects may be observed, including disruption of cellular function and potential toxicity . Threshold effects and dose-response relationships are important considerations in these studies .
Metabolic Pathways
tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can influence the levels of metabolites and the activity of key enzymes in these pathways . Its role in metabolic processes can have significant implications for cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s localization and accumulation in specific cellular compartments can affect its activity and function .
Subcellular Localization
The subcellular localization of tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be influenced by its localization within the cell . Studies have shown that it can accumulate in certain organelles, affecting their function and contributing to its overall biochemical effects .
特性
IUPAC Name |
tert-butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-5-8(12)7-11-4/h8,11H,5-7H2,1-4H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGMIXQZUVFNHU-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]1CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


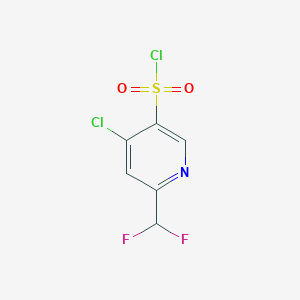
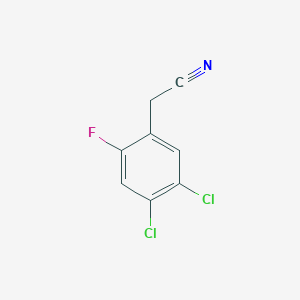
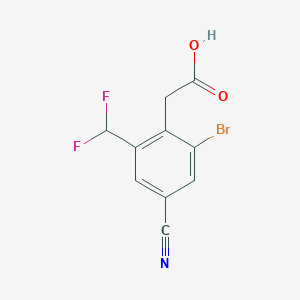
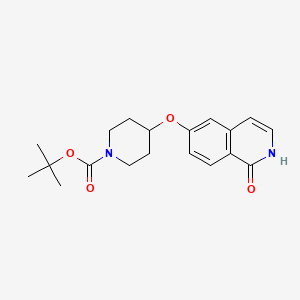
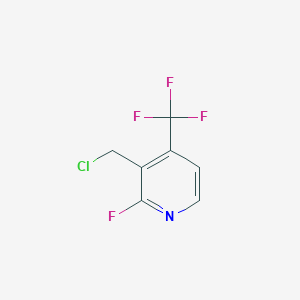
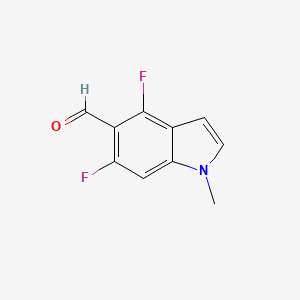
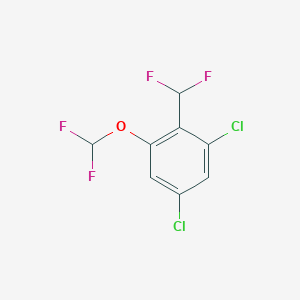
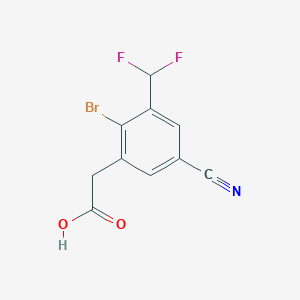
![5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile](/img/structure/B1459800.png)
